molecular formula C10H4BrCl2FN2 B2695483 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine CAS No. 1545775-37-8

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Cat. No.: B2695483
CAS No.: 1545775-37-8
M. Wt: 321.96
InChI Key: IBVCEIWUJMEUFX-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2,6-dichloropyrimidine.

    Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine ring and the aryl group from the boronic acid.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a tool compound in biological studies to investigate the function of various biomolecules.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: This compound is structurally similar but lacks the pyrimidine ring. It is used in similar applications, including medicinal chemistry and materials science.

    2,6-Dichloropyrimidine: This compound shares the pyrimidine ring and chlorine substitutions but lacks the bromo and fluoro groups. It is also used as a building block in organic synthesis.

Uniqueness

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-6(7(14)3-5)8-4-9(12)16-10(13)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVCEIWUJMEUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545775-37-8
Record name 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
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